molecular formula C23H29N3O3 B1215469 Eproxindine CAS No. 83200-08-2

Eproxindine

Cat. No. B1215469
CAS No.: 83200-08-2
M. Wt: 395.5 g/mol
InChI Key: JZQYAVBXJCQSOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04803198

Procedure details

The resulting ethereal solution of N-phenyl-3-methoxyindole-2-carboxylic acid chloride is added dropwise to a solution of 579 g of 1-amino-2-hydroxy-3-diethylaminopropane and 40 g of triethylamine in 70 ml of methylene chloride, whilst cooling with ice. The reaction mixture is stirred at room temperature for 1 hour and then extracted with dilute hydrochloric acid. The hydrochloric acid extract is rendered alkaline by addition of sodium hydroxide solution and is extracted with ether. The ether solution is washed with water, dried over sodium sulphate and evaporated. 110 g of 2-[3-(N,N-diethylamino)-2-hydroxypropylaminocarbonyl]-3-methoxy-1-phenylindole remain as an oily base. This base is dissolved in isopropanol and converted into its hydrochloride. Yield: 110 g of the hydrochloride=60.6%, melting point: 148°-150° C.
Name
N-phenyl-3-methoxyindole-2-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
579 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:15]3[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=3)[C:9]([O:16][CH3:17])=[C:8]2[C:18](Cl)=[O:19])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:21][CH2:22][CH:23]([OH:30])[CH2:24][N:25]([CH2:28][CH3:29])[CH2:26][CH3:27].C(N(CC)CC)C>C(Cl)Cl>[CH2:26]([N:25]([CH2:24][CH:23]([OH:30])[CH2:22][NH:21][C:18]([C:8]1[N:7]([C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[C:15]2[C:10]([C:9]=1[O:16][CH3:17])=[CH:11][CH:12]=[CH:13][CH:14]=2)=[O:19])[CH2:28][CH3:29])[CH3:27]

Inputs

Step One
Name
N-phenyl-3-methoxyindole-2-carboxylic acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)N1C(=C(C2=CC=CC=C12)OC)C(=O)Cl
Name
Quantity
579 g
Type
reactant
Smiles
NCC(CN(CC)CC)O
Name
Quantity
40 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The hydrochloric acid extract
ADDITION
Type
ADDITION
Details
by addition of sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
WASH
Type
WASH
Details
The ether solution is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
This base is dissolved in isopropanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)N(CC)CC(CNC(=O)C=1N(C2=CC=CC=C2C1OC)C1=CC=CC=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.